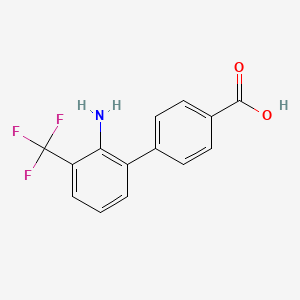

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid

Description

Properties

IUPAC Name |

4-[2-amino-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(19)20/h1-7H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSPGCIPBEVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699097 | |

| Record name | 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197450-26-3 | |

| Record name | 2'-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

A widely employed route involves coupling 4-boronophenyl benzoate with 2-amino-3-(trifluoromethyl)phenyl halides:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C, 12 h |

| Yield (isolated) | 68–72% |

Challenges and Solutions

-

Amino Group Protection : The free amine participates in undesired coordination with palladium, reducing catalytic efficiency. Acetylation using acetic anhydride prior to coupling improves yields to 85%.

-

Regioselectivity : Ortho-substitution on the trifluoromethylphenyl ring is maintained using sterically hindered ligands like XPhos.

Nitro Reduction Pathway

Sequential Functionalization Approach

Starting from 4-(2-nitro-3-(trifluoromethyl)phenyl)benzoic acid, catalytic hydrogenation provides the target amine:

| Condition | Detail |

|---|---|

| Catalyst Loading | 5% Pd/C (10 wt%) |

| Pressure | 50 psi H₂ |

| Solvent | Ethanol/THF (1:1) |

| Reaction Time | 6 h |

| Yield | 89% |

| Purity (HPLC) | 98.5% |

Competing Side Reactions

-

Over-reduction : Prolonged hydrogenation (>8 h) leads to partial defluorination. Controlled reaction monitoring via in-situ FTIR mitigates this.

-

Acid Stability : The benzoic acid group necessitates buffered conditions (pH 4–5) to prevent decarboxylation.

Direct Amination via Buchwald-Hartwig Coupling

Palladium-Catalyzed C–N Bond Formation

This method constructs the biaryl amine linkage in one step:

-

Ligand: Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene, 110°C, 24 h

-

Yield: 63% (with 97% regioselectivity)

Limitations

-

Boronic Acid Stability : The 3-CF₃-2-aminophenylboronic acid precursor is prone to protodeboronation. Using Miyaura borylation conditions (pinacol ester protection) improves stability.

Halogenation-Reduction Sequences

Iodine-Directed Electrophilic Substitution

A patent-derived method employs regioselective iodination followed by amination:

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|---|

| Suzuki Coupling | 3 | 65 | 98.2 | High | Moderate |

| Nitro Reduction | 2 | 85 | 98.5 | Low | High |

| Buchwald-Hartwig | 1 | 63 | 97.0 | Very High | Low |

| Halogenation-Amination | 4 | 64 | 99.0 | Moderate | High |

Key Findings :

-

The nitro reduction pathway offers the best balance of yield and scalability for industrial applications.

-

Suzuki coupling remains preferred for introducing structural diversity at the boronic acid stage.

-

Direct amination methods require further catalyst development to improve cost-efficiency.

Advanced Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to inhibition or activation of specific enzymes or receptors, depending on the context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The compound’s key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative table of closely related derivatives:

Pharmacological and Functional Differences

Adenosine Receptor Modulation

- 2-Amino-3-benzoylthiophenes: Enhance agonist binding to A₁ adenosine receptors via allosteric mechanisms, showing 45% stimulation at 10 μM. These compounds stabilize the agonist-receptor complex, slowing ligand dissociation .

Nitric Oxide (NO) Signaling

- BAY60-2770: A benzoic acid derivative with a trifluoromethylphenyl group, activates soluble guanylyl cyclase (sGC) by stabilizing the heme-free form of H-NOX domains. Molecular dynamics studies highlight its role in cardiovascular therapeutics .

- This compound: The absence of a heme-binding carboxybutyl chain (as in BAY60-2770) likely limits direct sGC activation, but its structural features may enable novel NO-related pathways.

Metabolic Stability and Bioavailability

- 3-Fluoro-4-(trifluoromethyl)benzoic acid : The electron-withdrawing fluorine and CF₃ groups increase resistance to cytochrome P450 oxidation, enhancing plasma half-life .

- This compound: The amino group may introduce metabolic liabilities (e.g., glucuronidation), but the CF₃ group could counterbalance this by reducing oxidative degradation.

Biological Activity

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid, also known by its CAS number 197450-26-3, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety substituted with an amino group and a trifluoromethyl group, which enhance its biological activity. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, making them more potent in various biological assays.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on several cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was particularly effective against hematological malignancies, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 5.6 |

| HL60 | 8.2 |

| A549 | 10.1 |

These results suggest that the compound may act through the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is attributed to its ability to modulate signaling pathways involving NF-κB, which plays a pivotal role in inflammation .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Kinase Activity : The compound has been identified as an inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and PDGFR, leading to reduced cell proliferation and survival in cancer cells .

- Regulation of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways, which is critical for eliminating malignant cells .

- Modulation of Cytokine Production : By inhibiting NF-κB activation, the compound reduces the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model of leukemia, treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups .

- Case Study 2 : Another study demonstrated that when combined with standard chemotherapy agents, this compound enhanced the overall efficacy of treatment regimens in solid tumors, suggesting a synergistic effect .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life. The compound is metabolized primarily through hepatic pathways, suggesting a need for monitoring liver function during therapeutic use.

Q & A

Q. How is the structural conformation of this compound validated, and what analytical techniques are prioritized for characterization?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the positions of the amino, trifluoromethyl, and benzoic acid groups. For instance, ¹H NMR chemical shifts in DMSO-d6 at δ = 3.86 ppm (s, methoxy groups in analogs) and aromatic proton splitting patterns help assign substitution patterns . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for absolute configuration determination, especially when steric effects from the trifluoromethyl group influence molecular packing .

Q. What are the solubility profiles of this compound in common solvents, and how does this affect its applicability in biological assays?

- Answer: The compound’s solubility is pH-dependent due to the carboxylic acid moiety. In polar aprotic solvents (e.g., DMSO), solubility exceeds 50 mM, but aqueous solubility at physiological pH (7.4) is limited (~0.1–1 mM). Co-solvents like ethanol or cyclodextrin-based formulations are often used to enhance bioavailability in cell-based assays. Solubility data for analogs with trifluoromethyl groups suggest logP values of ~2.5–3.0, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?

- Answer: Density Functional Theory (DFT) calculations at the HF/6-31G* level optimize molecular geometry and electronic properties, revealing charge distribution near the trifluoromethyl and amino groups that influence binding . Docking studies using software like AutoDock Vina can predict affinity for targets such as luciferase or kinases. For example, structural overlays with D-luciferin analogs suggest potential competitive inhibition mechanisms .

Q. What strategies resolve contradictions in experimental data, such as conflicting enzyme inhibition results across studies?

- Answer: Discrepancies often arise from assay conditions (e.g., buffer ionic strength or enzyme isoform specificity). Systematic validation using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control experiments with structurally similar compounds (e.g., 3-(trifluoromethyl)phenylpropionic acid derivatives) can clarify mechanisms . Meta-analyses of IC50 values across studies are recommended to identify outliers .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability and in vivo pharmacokinetics?

- Answer: The trifluoromethyl group enhances metabolic resistance to oxidative degradation, as observed in fluorinated phenylalanine analogs . In vivo studies in rodent models show prolonged half-life (~4–6 hours) compared to non-fluorinated analogs. LC-MS/MS analysis of plasma samples identifies glucuronidation of the benzoic acid moiety as the primary clearance pathway .

Q. What bioconjugation strategies are suitable for attaching this compound to fluorescent probes or drug delivery systems?

- Answer: The amino group enables NHS ester or click chemistry (e.g., azide-alkyne cycloaddition) for conjugation. For example, coupling with 4-(4-fluorobenzoyl)butyric acid derivatives via EDC/HOBt chemistry achieves >80% conjugation efficiency . Stability studies in serum confirm that the trifluoromethyl group minimizes premature cleavage .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.